XLogP3 Lipophilicity Differential for 1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
The target compound's computed XLogP3 value of 0.7 is lower than that of the 2-pyridinyl isomer (1.0) but equal to the 3-pyridinyl isomer (0.7). This difference of 0.3 log units translates to a ~2-fold difference in partition coefficient, which can significantly influence solubility, permeability, and protein binding in biological assays [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid: 1.0; 1-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid: 0.7; 1H-Pyrazole-3-carboxylic acid: 0.1 |
| Quantified Difference | ΔXLogP3 = -0.3 vs. 2-pyridinyl isomer |
| Conditions | Computed property using XLogP3 algorithm (PubChem release 2025.09.15) [2]. |
Why This Matters
A lower XLogP3 suggests improved aqueous solubility and potentially reduced off-target binding compared to the more lipophilic 2-pyridinyl analog, which can streamline hit-to-lead optimization and reduce assay artifacts in high-throughput screening.
- [1] PubChem. (2025). 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CID 57688378). National Library of Medicine. View Source
- [2] Kuujia. (n.d.). Computed properties for 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (PubChem CID 23090184). View Source
